molecular formula C21H21FN2O3S B2911144 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide CAS No. 946374-74-9

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2911144
CAS No.: 946374-74-9
M. Wt: 400.47
InChI Key: KAVIBLWWURNYKO-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H21FN2O3S and its molecular weight is 400.47. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The presence of a thiazole ring and a fluorophenyl group suggests that it may interact with its targets through a combination of hydrogen bonding, pi stacking, and halogen bonding .

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of a methoxyphenoxy group may enhance its solubility, potentially improving its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other bioactive compounds, it may have a range of potential effects, including modulation of enzyme activity, alteration of cell signaling pathways, or direct interaction with cellular structures .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors might impact this compound’s activity .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-14-19(28-21(24-14)15-6-8-16(22)9-7-15)10-11-23-20(25)13-27-18-5-3-4-17(12-18)26-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVIBLWWURNYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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